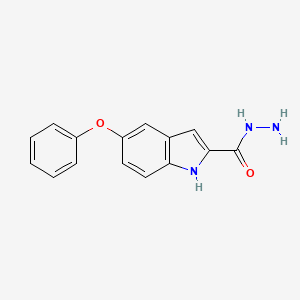
5-苯氧基-1H-吲哚-2-羧酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-phenoxy-1H-indole-2-carbohydrazide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
科学研究应用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: The compound can modulate cell signaling pathways, influencing cellular functions.
Medicine:
Anticancer: Research has shown that the compound exhibits anticancer properties by inducing apoptosis in cancer cells.
Antimicrobial: It has demonstrated antimicrobial activity against various pathogens.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceuticals: It is a key intermediate in the production of pharmaceutical drugs.
作用机制
Target of Action
The primary target of 5-phenoxy-1H-indole-2-carbohydrazide is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages found in polysaccharides and disaccharides .
Mode of Action
5-phenoxy-1H-indole-2-carbohydrazide interacts with α-glucosidase, acting as an uncompetitive inhibitor . This means it binds to the enzyme-substrate complex, preventing the enzyme from catalyzing the breakdown of complex carbohydrates into glucose . The compound shows the lowest binding energy at the active site of this enzyme in comparison to other potent compounds .
Biochemical Pathways
By inhibiting α-glucosidase, 5-phenoxy-1H-indole-2-carbohydrazide affects the carbohydrate digestion pathway. This results in a decrease in the rate of carbohydrate digestion, leading to a reduction in the rate of glucose absorption in the intestines . This can help control postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals, commonly seen in individuals with type 2 diabetes .
Result of Action
The inhibition of α-glucosidase by 5-phenoxy-1H-indole-2-carbohydrazide leads to a decrease in the rate of glucose absorption in the intestines . This can help manage blood glucose levels, particularly after meals, which can be beneficial for individuals with type 2 diabetes .
生化分析
Biochemical Properties
5-Phenoxy-1H-indole-2-carbohydrazide has been found to exhibit potent inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . The compound’s interaction with this enzyme suggests that it could potentially be used in the treatment of conditions like diabetes mellitus .
Molecular Mechanism
It has been suggested that the compound acts as an uncompetitive inhibitor against α-glucosidase, binding to the enzyme and reducing its activity .
Metabolic Pathways
Given its inhibitory effects on α-glucosidase, it may be involved in the metabolism of carbohydrates .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenoxy-1H-indole-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole nucleus.
Phenoxy Substitution: The phenoxy group is introduced to the indole ring through a substitution reaction.
Carbohydrazide Formation: The carbohydrazide group is then attached to the indole ring.
Reaction Conditions:
Reagents: Common reagents used in the synthesis include hydrazine, phenol derivatives, and various catalysts.
Solvents: Solvents such as ethanol, methanol, and dimethylformamide (DMF) are often used.
Temperature: Reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production methods for 5-phenoxy-1H-indole-2-carbohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phenoxy and carbohydrazide groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, each with unique chemical and biological properties.
相似化合物的比较
- 5-bromo-1H-indole-2-carbohydrazide
- 5-fluoro-1H-indole-2-carbohydrazide
- 5-chloro-1H-indole-2-carbohydrazide
Comparison:
- Chemical Structure: While these compounds share a similar indole core structure, the substituents (bromo, fluoro, chloro, phenoxy) differ, leading to variations in their chemical and biological properties.
- Biological Activity: The phenoxy group in 5-phenoxy-1H-indole-2-carbohydrazide imparts unique biological activities, such as enhanced enzyme inhibition and antimicrobial properties, compared to its halogenated counterparts.
- Applications: The unique properties of 5-phenoxy-1H-indole-2-carbohydrazide make it more suitable for specific applications, such as anticancer and antimicrobial research, compared to other similar compounds.
属性
IUPAC Name |
5-phenoxy-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-15(19)14-9-10-8-12(6-7-13(10)17-14)20-11-4-2-1-3-5-11/h1-9,17H,16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWIRTZGLXHXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2442814.png)
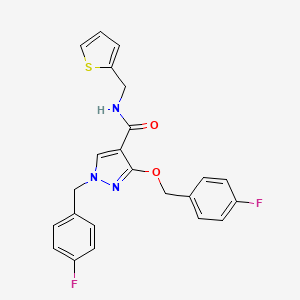
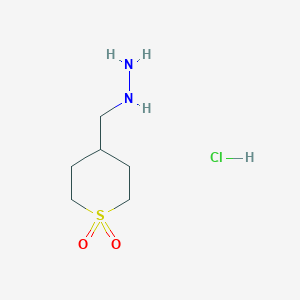
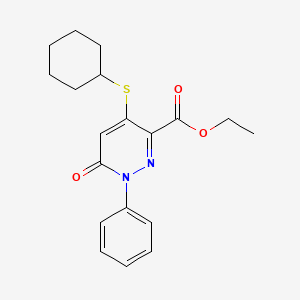
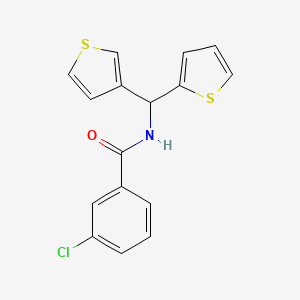
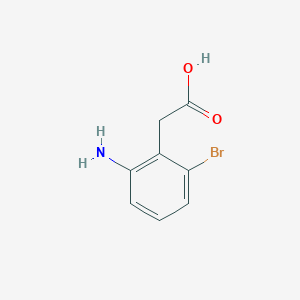
![N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2442823.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2442824.png)
![3-benzyl-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2442827.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2442828.png)
![ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate](/img/structure/B2442829.png)
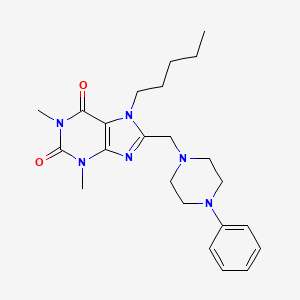
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2442834.png)
![2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2442835.png)
